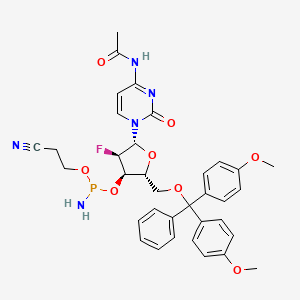
N4-Acetyl-5'-O-(4,4'-dimethoxytrityl)-2'-fluoro-2'-deoxycytidine-3'-(2-cyanoethyl diisopropylphosphoramidite)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-Fluoro-N4-acetyl-5’-O-DMT-2’-deoxycytidine-3’-CE-phosphoramidite: is a phosphoramidite compound used to introduce 2-fluoro-modified nucleotides into oligonucleotides. This compound is significant in the field of nucleic acid chemistry, particularly for the synthesis of modified oligonucleotides used in various research and therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’-fluoro-N4-acetyl-5’-O-DMT-2’-deoxycytidine-3’-CE-phosphoramidite typically involves multiple steps, starting from the appropriate nucleoside precursor. The key steps include:
Protection of the 5’-hydroxyl group: with a dimethoxytrityl (DMT) group.
Fluorination: at the 2’ position of the sugar moiety.
Acetylation: of the N4 position of the cytidine base.
Phosphitylation: of the 3’-hydroxyl group with a cyanoethyl phosphoramidite group
Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic route under controlled conditions to ensure high purity and yield. The process typically includes:
Large-scale protection and deprotection reactions: .
Purification: using chromatographic techniques.
Quality control: to ensure the final product meets the required specifications
Chemical Reactions Analysis
Types of Reactions: 2’-Fluoro-N4-acetyl-5’-O-DMT-2’-deoxycytidine-3’-CE-phosphoramidite undergoes several types of chemical reactions, including:
Substitution reactions: Introduction of the 2-fluoro group.
Protection and deprotection reactions: Involving the DMT and acetyl groups.
Phosphitylation reactions: Formation of the phosphoramidite group
Common Reagents and Conditions:
Dimethoxytrityl chloride: for 5’-hydroxyl protection.
Diethylaminosulfur trifluoride (DAST): for fluorination.
Acetic anhydride: for acetylation.
2-Cyanoethyl N,N-diisopropylchlorophosphoramidite: for phosphitylation
Major Products Formed:
Protected nucleosides: at various stages of the synthesis.
Final phosphoramidite compound: ready for incorporation into oligonucleotides
Scientific Research Applications
Chemistry:
Synthesis of modified oligonucleotides: for use in various biochemical assays and research
Biology:
Study of nucleic acid interactions: and mechanisms of action of modified nucleotides
Medicine:
Development of therapeutic oligonucleotides: for gene therapy and antisense applications
Industry:
Production of high-purity oligonucleotides: for use in diagnostics and therapeutic applications
Mechanism of Action
The mechanism of action of 2’-fluoro-N4-acetyl-5’-O-DMT-2’-deoxycytidine-3’-CE-phosphoramidite involves its incorporation into oligonucleotides during synthesis. The 2-fluoro modification enhances the stability and binding affinity of the oligonucleotides, making them more effective in their intended applications. The acetyl and DMT groups serve as protective groups during synthesis, ensuring the correct assembly of the oligonucleotide sequence.
Comparison with Similar Compounds
- N4-Benzoyl-5’-O-DMT-2’-fluoro-2’-deoxycytidine-3’-CE-phosphoramidite .
- 5’-O-DMT-N4-acetyl-2’-fluoro-2’-arabinofuranosyl-deoxycytidine-3’-CE-phosphoramidite .
Uniqueness: 2’-Fluoro-N4-acetyl-5’-O-DMT-2’-deoxycytidine-3’-CE-phosphoramidite is unique due to its specific combination of modifications, which provide enhanced stability and binding affinity compared to other similar compounds. The 2-fluoro modification is particularly important for increasing the resistance of the oligonucleotides to enzymatic degradation.
Properties
Molecular Formula |
C35H37FN5O8P |
|---|---|
Molecular Weight |
705.7 g/mol |
IUPAC Name |
N-[1-[(2R,3R,4R,5R)-4-[amino(2-cyanoethoxy)phosphanyl]oxy-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-fluorooxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide |
InChI |
InChI=1S/C35H37FN5O8P/c1-23(42)39-30-18-20-41(34(43)40-30)33-31(36)32(49-50(38)47-21-7-19-37)29(48-33)22-46-35(24-8-5-4-6-9-24,25-10-14-27(44-2)15-11-25)26-12-16-28(45-3)17-13-26/h4-6,8-18,20,29,31-33H,7,21-22,38H2,1-3H3,(H,39,40,42,43)/t29-,31-,32-,33-,50?/m1/s1 |
InChI Key |
CCWQNSIALJQUHV-MPONISAVSA-N |
Isomeric SMILES |
CC(=O)NC1=NC(=O)N(C=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N)OCCC#N)F |
Canonical SMILES |
CC(=O)NC1=NC(=O)N(C=C1)C2C(C(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N)OCCC#N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















